Compound Description: This compound, referred to as "lead 1" in the paper, served as a starting point for developing potential pancreatic cancer treatments. It exhibits inhibitory activity against the S100A2-p53 protein-protein interaction. []
Relevance: This compound shares the core structure of a 4-(3-methoxyphenyl)piperazine moiety connected to a sulfonyl group with N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide. The difference lies in the linker and terminal groups, where this compound has a propyl linker connected to a 1H-1,2,3-triazole, and then to a sulfonylphenyl acetamide group. []
Compound Description: This compound is part of a library designed by modifying the 3-OCH3Ph moiety of the lead compound (compound 1). This specific analog replaces the methoxy group (OCH3) with a methyl group (CH3) at the 4-position of the phenyl ring. []
Relevance: Similar to N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide, this compound contains a piperazine ring substituted with a para-substituted phenyl group at the 4-position. Both compounds also share the sulfonyl linker and the propyl chain leading to the triazole ring. The main difference lies in the terminal group (acetamide vs. pentanamide) and the substituent on the terminal phenyl ring (methyl vs. methoxy). []
Compound Description: Belonging to the same library as the previous compound, this analog features an ethyl group (CH2CH3) instead of the methoxy group at the 4-position of the phenyl ring. It demonstrated better activity against pancreatic cancer compared to less bulky substituents. []
Relevance: This compound belongs to the same series as compound 2, differing only in the alkyl substituent on the phenyl ring (ethyl vs. methyl). Therefore, the structural relevance to N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide follows the same logic as compound 2, highlighting the influence of the para-substituent on the phenyl ring. []
Compound Description: This analog, part of the library focused on modifying the 3-OCH3Ph moiety, features a trifluoromethyl group (CF3) at the 4-position of the phenyl ring. It exhibited improved cytotoxicity compared to the lead compound. []
Relevance: This compound exhibits a similar structure to N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide, particularly in the shared piperazine ring with a para-substituted phenyl group. The presence of the sulfonyl group and the propyl linker further strengthens the structural similarity. The key differences are the terminal group (acetamide vs. pentanamide) and the nature of the substituent at the para position of the phenyl ring (trifluoromethyl vs. methoxy). []
Compound Description: This compound is another member of the library exploring modifications to the 3-OCH3Ph moiety. It incorporates a nitro group (NO2) at the 4-position of the phenyl ring. []
Relevance: This analog belongs to the same series as compounds 2, 3, and 4, with the main difference being the substituent on the phenyl ring. The structural relationship to N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide is defined by the shared piperazine-sulfonyl-propyl core and the variation in the terminal groups and the para-substituent on the phenyl ring. []
Compound Description: This compound was synthesized and evaluated for its binding affinity to the 5-HT1A receptor, showing high selectivity with a binding constant of 1.2 nM. []
Compound Description: This compound, synthesized and tested alongside compound 6, also demonstrated high selectivity for the 5-HT1A receptor, albeit with a lower binding constant of 21.3 nM. []
Relevance: Structurally similar to compound 6, this compound also features the 2-methoxyphenylpiperazine moiety and the propyl linker. The key difference lies in the presence of two methyl groups on the tricyclo[3.3.1.13,7]decane ring system, distinguishing it from both compound 6 and N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide. []
Compound Description: This compound was synthesized and characterized using various spectroscopic techniques, including single-crystal X-ray diffraction. Biological assays revealed high selective activity for α1A/D vs. α1B-adrenoceptors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.